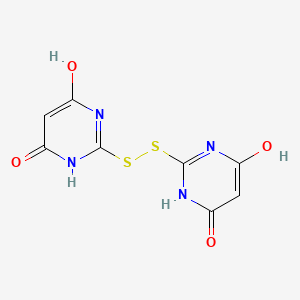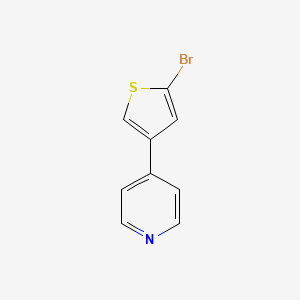
4-(5-Bromothiophen-3-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Bromothiophen-3-yl)pyridine is an organic compound that features a pyridine ring substituted with a 5-bromothiophene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromothiophen-3-yl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between a boronic acid or ester and an aryl halide. For this compound, the reaction involves 5-bromothiophene-3-boronic acid and 4-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Bromothiophen-3-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Coupling Reactions: Palladium catalysts, boronic acids or esters, and bases like potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Coupling: Larger, more complex aromatic systems.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives.
Aplicaciones Científicas De Investigación
4-(5-Bromothiophen-3-yl)pyridine has several applications in scientific research:
Organic Electronics: Used in the synthesis of conjugated polymers for electronic devices.
Medicinal Chemistry: Potential intermediate in the synthesis of pharmaceutical compounds.
Materials Science: Component in the development of new materials with unique electronic properties.
Mecanismo De Acción
The mechanism of action of 4-(5-Bromothiophen-3-yl)pyridine depends on its application. In organic electronics, it acts as a building block for conjugated polymers, facilitating electron transport. In medicinal chemistry, it may interact with biological targets through its aromatic and heterocyclic structures, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(5-Bromopyridin-3-yl)-6-phenylpyrimidin-2-yl-thiourea
- 5-Bromo-2-(5-bromothiophen-2-yl)pyridine
- 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole
Uniqueness
4-(5-Bromothiophen-3-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly valuable in the synthesis of conjugated polymers and other advanced materials.
Propiedades
Número CAS |
143584-40-1 |
|---|---|
Fórmula molecular |
C9H6BrNS |
Peso molecular |
240.12 g/mol |
Nombre IUPAC |
4-(5-bromothiophen-3-yl)pyridine |
InChI |
InChI=1S/C9H6BrNS/c10-9-5-8(6-12-9)7-1-3-11-4-2-7/h1-6H |
Clave InChI |
UZWSBEQOGAIHJI-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C2=CSC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl carbonate;hexane-1,6-diol;2-[2-(2-hydroxyethoxy)ethoxy]ethanol](/img/structure/B12559790.png)
![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1,9-dimethyl-, ethyl ester](/img/structure/B12559793.png)


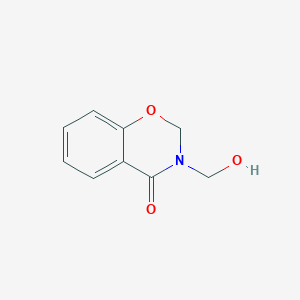

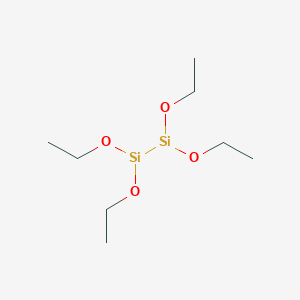
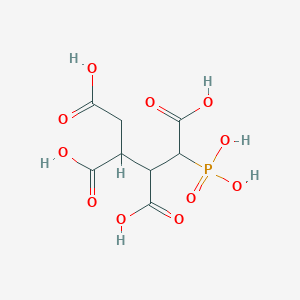
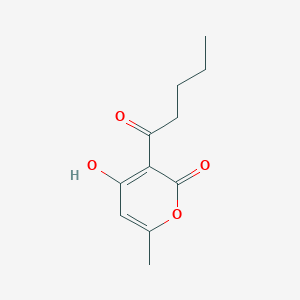

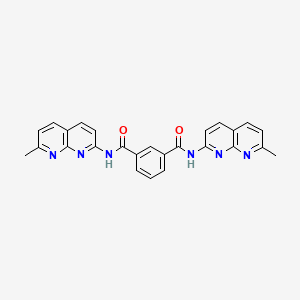

![Methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B12559856.png)
